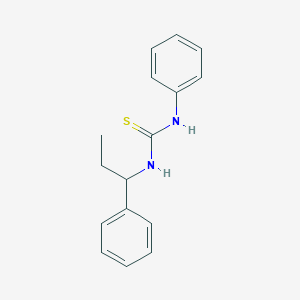
N-Phenyl-N'-(1-phenylpropyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-N’-(1-phenylpropyl)thiourea is an organosulfur compound belonging to the class of thioureas It is characterized by the presence of a thiourea group (NH-CS-NH) substituted with phenyl and 1-phenylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions
N-Phenyl-N’-(1-phenylpropyl)thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 1-phenylpropylamine in an organic solvent such as acetonitrile or toluene. The reaction typically proceeds at room temperature and yields the desired thiourea derivative .
Another method involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This reagent reacts with 1-phenylpropylamine in water to produce N-Phenyl-N’-(1-phenylpropyl)thiourea under mild conditions .
Industrial Production Methods
Industrial production of N-Phenyl-N’-(1-phenylpropyl)thiourea may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of water as a solvent in the phenyl chlorothionoformate method offers advantages in terms of sustainability and ease of product isolation .
化学反応の分析
Types of Reactions
N-Phenyl-N’-(1-phenylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form formamidine disulfides using oxidizing agents such as hydrogen peroxide.
Substitution: It can react with halo ketones to form thiazoles via solvent- and catalyst-free condensation.
Thioacylation: The compound can be used as a thioacylating agent when activated with trifluoroacetic acid anhydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Halo ketones are used in the formation of thiazoles.
Thioacylation: Trifluoroacetic acid anhydride is used to activate the thiourea for thioacylation reactions.
Major Products Formed
Formamidine disulfides: Formed through oxidation reactions.
Thiazoles: Formed through substitution reactions with halo ketones.
Thioacylated compounds: Formed through thioacylation reactions.
科学的研究の応用
N-Phenyl-N’-(1-phenylpropyl)thiourea has several scientific research applications:
作用機序
The mechanism of action of N-Phenyl-N’-(1-phenylpropyl)thiourea involves its interaction with molecular targets such as enzymes. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-DOPA to melanin . This inhibition can increase the susceptibility of melanoma cells to radiation-induced cytotoxicity .
類似化合物との比較
Similar Compounds
N-Phenylthiourea: A structurally similar compound with a phenyl group linked to one nitrogen atom of the thiourea group.
N,N’-Diphenylthiourea: Another similar compound with two phenyl groups linked to the nitrogen atoms of the thiourea group.
N-Phenyl-N’-(4-pyridyl)urea: A urea derivative with a phenyl and a pyridyl group linked to the nitrogen atoms.
Uniqueness
N-Phenyl-N’-(1-phenylpropyl)thiourea is unique due to the presence of the 1-phenylpropyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
62466-37-9 |
|---|---|
分子式 |
C16H18N2S |
分子量 |
270.4 g/mol |
IUPAC名 |
1-phenyl-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19) |
InChIキー |
ZAGWWURXHSLBHT-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)NC(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


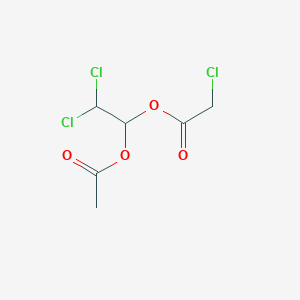
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
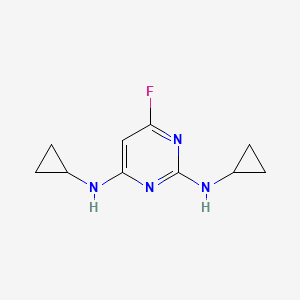
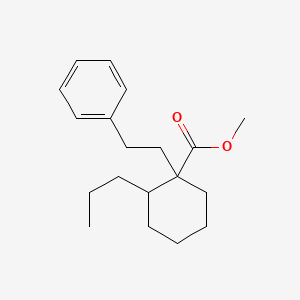

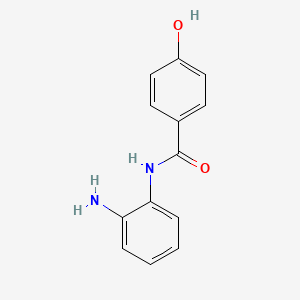
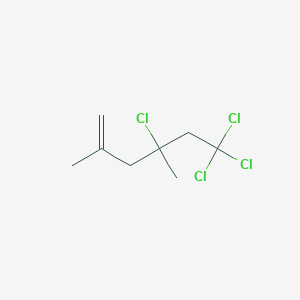
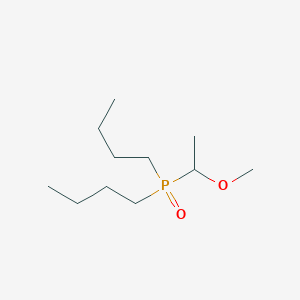
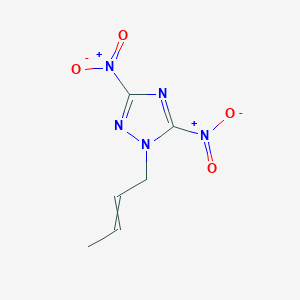

![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine](/img/structure/B14515960.png)



